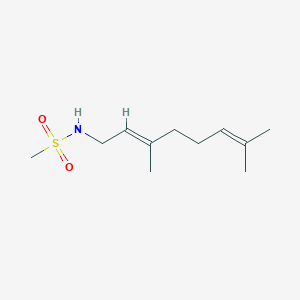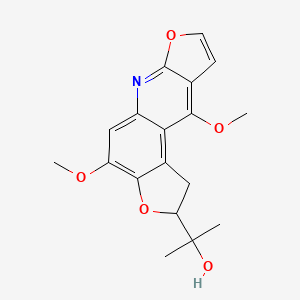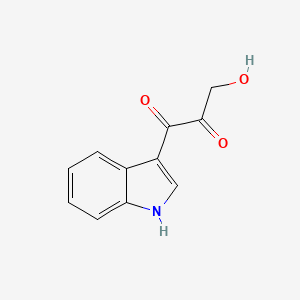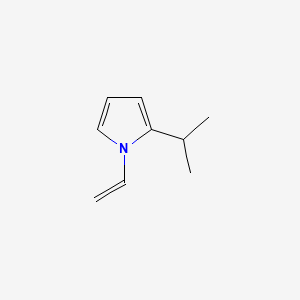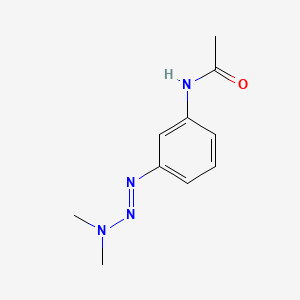
3,3-DiMe-1-(3-acetylAmPh)triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylaminodiazenyl)phenyl]acetamide is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further substituted with a dimethylamino group and an acetamide group. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]acetamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with acetamide. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
-
Diazotization
Reactants: 4-dimethylaminobenzenediazonium chloride, sodium nitrite, hydrochloric acid.
Conditions: The reaction is carried out at 0-5°C to prevent the decomposition of the diazonium salt.
-
Coupling Reaction
Reactants: 4-dimethylaminobenzenediazonium chloride, acetamide.
Conditions: The coupling reaction is performed in an acidic medium, typically using acetic acid, at a controlled temperature.
Industrial Production Methods
In industrial settings, the production of N-[4-(dimethylaminodiazenyl)phenyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylaminodiazenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in an acidic or basic medium at elevated temperatures.
-
Reduction
Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Conditions: Reduction reactions are usually performed at room temperature or slightly elevated temperatures.
-
Substitution
Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Conditions: These reactions are carried out under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N-[4-(dimethylaminodiazenyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a pigment in the textile and printing industries due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]acetamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
N-[4-(dimethylaminodiazenyl)phenyl]acetamide can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.
Congo Red: An azo dye used in histology for staining amyloid deposits.
Uniqueness
N-[4-(dimethylaminodiazenyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the acetamide group provides additional sites for chemical modification.
Similar Compounds
- Methyl Orange
- Sudan III
- Congo Red
Propiedades
Número CAS |
59971-41-4 |
|---|---|
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[3-(dimethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N4O/c1-8(15)11-9-5-4-6-10(7-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |
Clave InChI |
QJUXSRZGPUXZAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


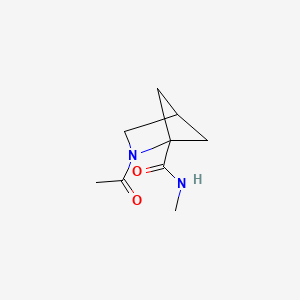
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
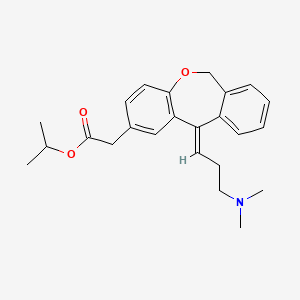
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
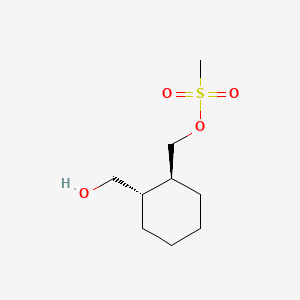
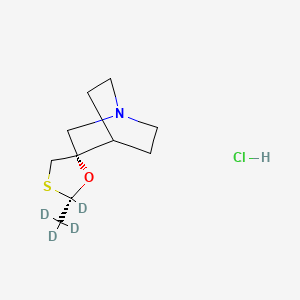
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
